2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide 2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9670360
InChI: InChI=1S/C20H22N4O3S/c1-12-18(19(26)23-15-6-5-14-7-8-21-17(14)10-15)28-20(22-12)24(13(2)25)11-16-4-3-9-27-16/h5-8,10,16,21H,3-4,9,11H2,1-2H3,(H,23,26)
SMILES: CC1=C(SC(=N1)N(CC2CCCO2)C(=O)C)C(=O)NC3=CC4=C(C=C3)C=CN4
Molecular Formula: C20H22N4O3S
Molecular Weight: 398.5 g/mol

2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC9670360

Molecular Formula: C20H22N4O3S

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide -

Specification

Molecular Formula C20H22N4O3S
Molecular Weight 398.5 g/mol
IUPAC Name 2-[acetyl(oxolan-2-ylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C20H22N4O3S/c1-12-18(19(26)23-15-6-5-14-7-8-21-17(14)10-15)28-20(22-12)24(13(2)25)11-16-4-3-9-27-16/h5-8,10,16,21H,3-4,9,11H2,1-2H3,(H,23,26)
Standard InChI Key XOMZTKYDIZQXBH-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)N(CC2CCCO2)C(=O)C)C(=O)NC3=CC4=C(C=C3)C=CN4
Canonical SMILES CC1=C(SC(=N1)N(CC2CCCO2)C(=O)C)C(=O)NC3=CC4=C(C=C3)C=CN4

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure integrates three critical motifs: a 4-methyl-1,3-thiazole-5-carboxamide core, an acetyl(tetrahydro-2-furanylmethyl)amino side chain, and an N-(1H-indol-6-yl) substituent . The thiazole ring (a five-membered heterocycle with sulfur and nitrogen) provides rigidity and electronic diversity, while the tetrahydrofuran (THF) moiety introduces stereochemical complexity. The indole group, a bicyclic aromatic system, is linked via a carboxamide bridge, enabling potential hydrogen-bonding interactions with biological targets.

Table 1: Key Structural Properties

PropertyValue/Description
Molecular FormulaC₂₀H₂₂N₄O₃S
Molecular Weight398.5 g/mol
IUPAC Name2-[acetyl(oxolan-2-ylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide
SMILESCC1=C(SC(=N1)N(CC2CCCO2)C(=O)C)C(=O)NC3=CC4=C(C=C3)C=CN4
Topological Polar Surface Area112 Ų

The tetrahydrofuran-2-ylmethyl group introduces a chiral center, necessitating stereoselective synthesis to isolate enantiomers with distinct biological profiles.

Nomenclature and Stereochemical Considerations

Following IUPAC guidelines, the parent structure is identified as the thiazole ring, with substituents prioritized based on functional group hierarchy . The acetylated amine group at position 2 of the thiazole is described as acetyl(tetrahydro-2-furanylmethyl)amino, while the carboxamide at position 5 connects to the indol-6-yl group . The THF ring’s stereochemistry (2-ylmethyl) implies a specific spatial arrangement critical for molecular recognition.

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound involves a multi-step sequence, typically beginning with the preparation of the thiazole core. Key steps include:

  • Formation of the Thiazole Ring: Cyclocondensation of α-halo ketones with thioureas or thioamides under basic conditions.

  • Introduction of the Acetyl-THF Group: Alkylation of the thiazole nitrogen with a tetrahydrofurfuryl bromide derivative, followed by acetylation using acetic anhydride.

  • Coupling with Indole-6-amine: Activation of the thiazole-5-carboxylic acid as an acyl chloride or using peptide coupling reagents (e.g., HATU) to form the carboxamide bond with 1H-indol-6-amine .

Reaction conditions (e.g., anhydrous solvents, temperatures of 0–80°C, and catalysts like DMAP) are optimized to suppress side reactions such as over-acetylation or racemization.

Analytical Characterization

Critical quality control measures include:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR confirms the presence of indole NH (δ 10.9–11.2 ppm), THF protons (δ 1.6–4.0 ppm), and acetyl methyl (δ 2.1–2.3 ppm) .

  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at m/z 399.15 [M+H]⁺ .

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity.

Applications and Future Directions

Therapeutic Areas

  • Oncology: Kinase inhibition could suppress tumor proliferation in breast or lung cancer models.

  • Neurology: GPCR modulation may alleviate symptoms of depression or Parkinson’s disease.

  • Inflammation: HDAC inhibition might reduce cytokine production in autoimmune disorders.

Challenges and Opportunities

  • Stereoselective Synthesis: Enantiomeric resolution is needed to isolate the biologically active form.

  • In Vivo Studies: Pharmacokinetic profiling (e.g., bioavailability, half-life) remains pending.

  • Toxicology: Acute and chronic toxicity assays are essential prior to clinical trials.

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